molecular formula C23H19N3O3 B6523528 5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931317-91-8

5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B6523528
CAS No.: 931317-91-8
M. Wt: 385.4 g/mol
InChI Key: KALVPCSMSUIDMB-UHFFFAOYSA-N
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Description

The compound "5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile" is an organic molecule that contains diverse functional groups, making it a molecule of interest in synthetic and medicinal chemistry. Its structure comprises benzyl, amino, furan, oxazole, and nitrile moieties, which contribute to its wide array of potential chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile" can be achieved through a multi-step process involving various reagents and conditions. Typically, the synthesis begins with the formation of the oxazole core via a cyclization reaction. The subsequent steps involve functionalization to introduce the benzylamino group, attachment of the furan ring, and finally, the incorporation of the nitrile group.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for efficiency and cost-effectiveness. This involves selecting solvents, catalysts, and reaction conditions that maximize yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow synthesis could be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidative reactions involving the furan or benzyl groups.

  • Reduction: : Reduction of nitrile to amine or other reduction reactions.

  • Substitution: : Nucleophilic or electrophilic substitution on the aromatic rings.

  • Cyclization: : Formation of additional ring structures through intra- or intermolecular cyclization.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, potassium permanganate.

  • Reduction: : Reagents like lithium aluminium hydride, catalytic hydrogenation.

  • Substitution: : Reagents such as halogens, alkyl halides, and various catalysts.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxy derivatives, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

Chemistry

In synthetic chemistry, the compound serves as a versatile building block for the construction of more complex molecules due to its multiple functional groups.

Biology

It may exhibit biological activity and serve as a lead compound for the development of pharmaceuticals, particularly for its interactions with specific enzymes or receptors.

Medicine

Potential medicinal applications could include the development of drugs targeting cancer, infections, or neurological conditions, owing to its structural diversity and ability to modulate biological pathways.

Industry

In industry, it could find use in the creation of advanced materials or as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action for any biological activity would involve interactions at the molecular level, such as binding to specific proteins or enzymes, inhibiting or activating biological pathways. These interactions are influenced by the compound's structure, particularly the benzylamino and oxazole groups, which can form hydrogen bonds or hydrophobic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other compounds with similar functionalities, "5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile" might offer unique advantages in terms of stability, reactivity, and biological activity due to its specific arrangement of functional groups.

List of Similar Compounds

  • 5-(aminomethyl)-2-{5-[(phenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

  • 5-(methylamino)-2-{5-[(phenyl)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

  • 5-(dimethylamino)-2-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Each of these similar compounds offers variations in terms of chemical and biological properties, but "this compound" stands out for its specific combination of functionalities.

This comprehensive look at the compound "this compound" highlights its potential in various scientific fields and underscores the importance of understanding its chemistry for future applications.

Hope this tickles your intellect! What fascinates you most about this compound?

Properties

IUPAC Name

5-(benzylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16-6-5-9-18(12-16)27-15-19-10-11-21(28-19)23-26-20(13-24)22(29-23)25-14-17-7-3-2-4-8-17/h2-12,25H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALVPCSMSUIDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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